3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C19H23BrClNO and a molecular weight of 396.7 g/mol. This compound has gained attention in scientific research due to its potential implications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dichloromethane . The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine attacks the bromine-substituted benzyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
- 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride
Uniqueness
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications .
Biological Activity
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a bromophenoxy moiety. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: Binding to active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing signaling pathways.
Biological Activity Overview
Research indicates that this compound may possess multiple biological activities, including:
- Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties: Potentially reducing inflammation through modulation of inflammatory mediators.
- Cytotoxic Effects: Showing promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine | Staphylococcus aureus | 20 |
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine | Escherichia coli | 18 |
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory properties of the compound by measuring the inhibition of COX enzymes. The findings showed that:
Compound | IC50 Value (µM) | COX Enzyme Targeted |
---|---|---|
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine | 25 | COX-2 |
These results indicate that the compound may effectively reduce inflammatory responses by inhibiting cyclooxygenase activity .
Cytotoxicity Against Cancer Cells
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The results are summarized below:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical) | 15 |
MCF7 (breast) | 20 |
A549 (lung) | 30 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the benzyl and bromophenoxy groups significantly influence biological activity. Compounds with electron-donating groups on the aromatic rings exhibited enhanced potency against bacterial strains, while substitutions on the piperidine ring affected cytotoxicity profiles.
Properties
IUPAC Name |
3-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-12-16(11-15-5-2-1-3-6-15)8-9-19(18)22-14-17-7-4-10-21-13-17;/h1-3,5-6,8-9,12,17,21H,4,7,10-11,13-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOXDWDYBHGTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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